2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound “2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[2.2.1]heptane), a thiophene ring, and a pyrazole ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The azabicyclo[2.2.1]heptane structure is a type of bicyclic compound, which means it contains two fused rings. The thiophene and pyrazole rings are heterocyclic compounds, which contain atoms other than carbon in their ring structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
Synthesis and Antibacterial Activities
Research has focused on the synthesis of novel compounds with potential antibacterial activities. For instance, studies on the synthesis of thiazolyl pyrazole and benzoxazole derivatives have shown these compounds to exhibit antibacterial properties (Landage, Thube, & Karale, 2019). These compounds are synthesized through reactions involving key functional groups similar to those found in the compound of interest, demonstrating their potential in developing new antibacterial agents.
Anticancer Potential
Another area of application is in the development of potential anticancer agents. For example, new pyrazoline derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines, including the HepG-2 cell line (Xu et al., 2017). These studies aim to identify compounds with significant cytotoxic effects on cancer cells, thereby contributing to the search for novel anticancer drugs.
Material Science and Organic Synthesis
In material science and organic synthesis, the structural motifs present in the compound of interest have been utilized in the synthesis of compounds with various applications. Research into the synthesis and characterization of thiophene derivatives has highlighted their potential in material science due to their wide range of biological activities and applications in the synthesis of dyes, drugs, and other industrially relevant compounds (Khan et al., 2015).
Antimicrobial and Antifungal Activities
Compounds within this chemical family have also been explored for their antimicrobial and antifungal activities. For instance, the synthesis and evaluation of thiazole compounds have demonstrated their potential in exhibiting anticancer and antimicrobial activities, providing a basis for further development of these compounds as pharmaceutical agents (Sonar et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-16-12(6-11(15-16)13-3-2-4-19-13)14(18)17-7-10-5-9(17)8-20-10/h2-4,6,9-10H,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPLPZBXMKPDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CC4CC3CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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